molecular formula C16H36O2Sn B1591399 Dibutoxydibutylstannane CAS No. 3349-36-8

Dibutoxydibutylstannane

Cat. No.: B1591399
CAS No.: 3349-36-8
M. Wt: 379.2 g/mol
InChI Key: RGCPMRIOBZXXBR-UHFFFAOYSA-N
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Description

Dibutoxydibutylstannane, with the molecular formula C16H36O2Sn, is an organometallic compound that belongs to the class of organotin compounds. It is characterized by the presence of tin (Sn) bonded to organic groups, specifically butyl and butoxy groups. This compound is known for its applications in various industrial and research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutoxydibutylstannane can be synthesized through the reaction of dibutyltin oxide with butanol under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired organotin compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form tin oxides and other by-products.

    Reduction: This compound can also participate in reduction reactions, where it is reduced to lower oxidation states of tin.

    Substitution: this compound can undergo substitution reactions, where the butyl or butoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

    Oxidation: Tin oxides, butanol.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Organotin halides, substituted organotin compounds.

Scientific Research Applications

Dibutoxydibutylstannane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dibutoxydibutylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or industrial applications.

Comparison with Similar Compounds

  • Dibutyltin oxide
  • Dibutyltin dichloride
  • Dibutyltin diacetate

Comparison: Dibutoxydibutylstannane is unique due to the presence of both butyl and butoxy groups, which confer distinct chemical properties compared to other dibutyltin compounds. For example, dibutyltin oxide is primarily used as a catalyst, while dibutyltin dichloride and dibutyltin diacetate are more commonly used in polymer production and as stabilizers.

Properties

IUPAC Name

dibutoxy(dibutyl)stannane
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InChI

InChI=1S/2C4H9O.2C4H9.Sn/c2*1-2-3-4-5;2*1-3-4-2;/h2*2-4H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCPMRIOBZXXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[Sn](CCCC)(CCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062986
Record name Dibutoxydibutylstannane
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Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Arkema MSDS]
Record name Dibutyltin dibutoxide
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CAS No.

3349-36-8
Record name Dibutyltin dibutoxide
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Record name Stannane, dibutoxydibutyl-
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Record name Stannane, dibutoxydibutyl-
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Record name Dibutoxydibutylstannane
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Record name Dibutoxydibutylstannane
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Synthesis routes and methods I

Procedure details

A feed pump was used to start feeding the starting material 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane prepared in the same manner as in Example 12 from supply line 56 at 280 g/Hr and the reactant 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) from supply line 57 at 1,332 g/Hr. The holding time in the reactor was 13 minutes. Reaction solution which accumulated in the reactor lower portion was circulated at 6,000 g/Hr by the circulation line 59 and the reboiler 60 while heating at a temperature of about 140° C. The liquid temperature inside the reactor was 140° C., and the pressure of the back pressure valve 68 was adjusted to 0.096 MPa-G. Continuous supply was continued in this state for 10 hours, after which the system reached a steady state. Low boiling point components flowed from the reactor upper portion 63 and through the low boiling point component recovery line 65 for liquefaction at the condenser 66, and were thereby recovered from the liquid-phase recovery line 70 at 512 g/Hr. Low boiling point components were also recovered at 496 g/Hr from the reaction middle portion 62 via the liquid-phase recovery line 75. Furthermore, from the reactor lower portion 64, a dibutyltin alkoxide-containing component was recovered at 603 g/Hr from the extraction line 76. Analysis of the liquid recovered from the extraction line 76 showed that, using dibutyltin oxide as a reference, the liquid contained a dibutyltin alkoxide consisting of a yield of about 47.5% dibutyl-di(butyloxy)tin and 52.4% of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane. Tributyltin butoxide had a yield of 0.021%. Meanwhile, the liquid recovered from the liquid-phase recovery lines 70 and 75 was transparent and contained 2,200 ppm of moisture. The dehydration rate in the column reactor was 0.21 mol/Hr, which was greater than the value 0.00081 mol/Hr calculated from expression (16).
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Synthesis routes and methods II

Procedure details

A feed pump was used to start feeding the starting material 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane prepared in the same manner as in Example 12 from supply line 110 at 4,600 g/Hr and the reactant 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) from alcohol supply line 111 at 22,000 g/Hr. The holding time in the reactor was 6 minutes. The liquid temperature inside the reactor was adjusted to 120° C. Continuous supply was continued in this state for 2 hours, after which the pressure in the system reached a steady state. Low boiling point components flowed through the low boiling point component recovery line 116 for liquefaction at the condenser 117, and were thereby recovered from the liquid-phase recovery line 120 at 18,000 g/Hr. Furthermore, from the reactor lower portion 115, a dibutyltin alkoxide-containing component was recovered at 8,600 g/Hr from the extraction line 121. Analysis of the recovered liquid showed that, using dibutyltin oxide as a reference, the liquid contained a dibutyltin alkoxide consisting of a yield of about 34.2% dibutyl-di(butyloxy)tin and 65.7% of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane. Tributyltin butoxide had a yield of 0.015%. Meanwhile, the liquid recovered from the liquid-phase recovery line 120 was transparent and contained 2,000 ppm of moisture. The dehydration rate in the reactor was 2.5 mol/Hr, which was greater than the value 0.0061 mol/Hr calculated from expression (16).
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Synthesis routes and methods III

Procedure details

From the gas supply line 29, 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) was fed at 566 g/Hr and carbon dioxide was fed at 3 NL/Hr. All of the 1-butanol was vaporized by the heat exchanger 30 and fed to the reactor lower portion 33. A feed pump was used to start supplying the starting material 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane prepared in the same manner as in Example 12 from supply line 26 at 280 g/Hr and the reaction solution 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) from supply line 27 at 1,330 g/Hr. The holding time in the reactor was 13 minutes. The liquid temperature inside the reactor was 140° C., and the pressure of the back pressure valve 37 was adjusted to 0.096 MPa-G. Continuous supply was continued in this state for 10 hours, after which the system reached a steady state. Low boiling point components flowed from the reactor upper portion 32 and through the low boiling point component recovery line for liquefaction at the condenser 35, and were thereby recovered from the liquid-phase recovery line 39 at 1,006 g/Hr. Furthermore, from the reactor lower portion 33 a dibutyltin alkoxide-containing component was recovered at 1,170 g/Hr from the extraction line 40. Analysis of the liquid recovered from the generated product extraction line 40 showed that, using dibutyltin oxide as a reference, the liquid contained a dibutyltin alkoxide consisting of a yield of about 37.5% dibutyl-di(butyloxy)tin and 62.4% of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane. Tributyltin butoxide had a yield of 0.022%. Meanwhile, the liquid recovered from the liquid-phase recovery line 39 was transparent and contained 2,200 ppm of moisture. The dehydration rate in the column reactor was 0.39 mol/Hr, which was greater than the value 0.0015 mol/Hr calculated from expression (16).
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Synthesis routes and methods IV

Procedure details

A feed pump was used to start feeding the starting material 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane prepared in the same manner as in Example 12 from supply line 93 at 280 g/Hr and the reactant 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) from supply line 94 at 1,330 g/Hr. The holding time in the reactor was 6 minutes. A pump was used to supply hexane (manufactured by Wako Pure Chemical Industries Ltd., Japan, dehydration grade) at 300 g/Hr from the organic solvent supply line 96 to the reactor lower portion 102, wherein accumulated reaction solution was circulated at 6,000 g/Hr by the circulation line 97 and the reboiler 98 while heating at a temperature of about 140° C. The liquid temperature inside the reactor was 140° C., and the pressure of the back pressure valve 106 was adjusted to 0.12 MPa-G. Continuous supply was continued in this state for 10 hours, after which the system reached a steady state. Low boiling point components flowed from the reactor upper portion 101 and through the low boiling point component recovery line 103 for liquefaction at the condenser 104, and were thereby recovered from the liquid-phase recovery line 108 at 1,088 g/Hr. Furthermore, from the reactor lower portion 102, a dibutyltin alkoxide-containing component was recovered at 821 g/Hr from the extraction line 109. Analysis of the recovered liquid showed that using dibutyltin oxide as a reference, the liquid contained a dibutyltin alkoxide consisting of a yield of about 54.0% dibutyl-di(butyloxy)tin and 46.0% of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane. Tributyltin butoxide had a yield of 0.013%. Meanwhile, the liquid recovered from the liquid-phase recovery line 108 was transparent and contained 2,500 ppm of moisture. The dehydration rate in the column reactor was 0.24 mol/Hr, which was greater than the value 0.00037 mol/Hr calculated from expression (16).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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